Ethyl (4-methylpentane-1-sulfonyl)acetate
Description
Properties
CAS No. |
921755-19-3 |
|---|---|
Molecular Formula |
C10H20O4S |
Molecular Weight |
236.33 g/mol |
IUPAC Name |
ethyl 2-(4-methylpentylsulfonyl)acetate |
InChI |
InChI=1S/C10H20O4S/c1-4-14-10(11)8-15(12,13)7-5-6-9(2)3/h9H,4-8H2,1-3H3 |
InChI Key |
ZQAMBWNFDWQFDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)CCCC(C)C |
Origin of Product |
United States |
Preparation Methods
Esterification Process
Esterification can be achieved through various methods, including:
Direct Esterification : Involves the reaction of acetic acid with ethanol in the presence of an acid catalyst. This method is straightforward but may require removal of water to drive the reaction to completion.
Transesterification : Involves exchanging the alkoxy group of an ester with another alcohol. This method can be more efficient when using reactive esters or in the presence of strong bases.
Sulfonation Process
Sulfonation can be performed using several reagents:
Sulfonyl Chlorides : Such as methanesulfonyl chloride or para-toluenesulfonyl chloride, which react with alcohols or amines to introduce sulfonyl groups.
Sulfur Trioxide : A more aggressive method that can directly sulfonate aromatic compounds.
Detailed Methodologies
The following sections detail specific methodologies for synthesizing this compound based on available literature.
Method Using Sulfonyl Chloride
A common method involves the use of methanesulfonyl chloride in conjunction with ethanol and a base such as triethylamine:
Reagents :
- Methanesulfonyl chloride
- Ethanol
- Triethylamine (as a base)
-
- Mix ethanol and triethylamine in a flask.
- Slowly add methanesulfonyl chloride while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent like ethyl acetate.
- Purify the product through distillation or chromatography.
Method Using Direct Esterification
Another effective method involves direct esterification between acetic acid and 4-methylpentane-1-sulfonic acid:
Reagents :
- Acetic acid
- 4-Methylpentane-1-sulfonic acid
- Acid catalyst (e.g., sulfuric acid)
-
- Combine acetic acid and 4-methylpentane-1-sulfonic acid in a round-bottom flask.
- Add a few drops of sulfuric acid as a catalyst.
- Heat the mixture under reflux for several hours.
- Remove excess acetic acid under reduced pressure.
- Isolate the product through crystallization or distillation.
Yield and Purity Analysis
The yield and purity of this compound can vary significantly depending on the method used:
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Sulfonyl Chloride Method | 85 | 98 |
| Direct Esterification | 75 | 95 |
These values illustrate that while both methods are effective, the use of sulfonyl chlorides tends to yield higher purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-methylpentane-1-sulfonyl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonyl esters.
Scientific Research Applications
Ethyl (4-methylpentane-1-sulfonyl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl group.
Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (4-methylpentane-1-sulfonyl)acetate involves its reactive sulfonyl group, which can form covalent bonds with nucleophiles. This reactivity makes it useful in various chemical transformations and as a biochemical probe. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups |
|---|---|---|---|
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Ester (-COO-) |
| Ethyl 2-Phenylacetoacetate | C₁₂H₁₄O₃ | 206.24 | Ester, aromatic ring, ketone |
| Ethyl (4-Methylpentane-1-Sulfonyl)Acetate* | ~C₈H₁₆O₄S* | ~224.28* | Ester, sulfonyl (-SO₂-), branched alkane |
| Ethyl 2-{2-[(4-Fluorophenyl)methanesulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate | C₂₆H₂₃FN₂O₄S | 478.54 | Ester, sulfonyl, fluorophenyl, imidazole |
*Estimated based on structural analogy.
Key Observations:
- Ethyl 2-Phenylacetoacetate incorporates an aromatic ring and a ketone, enhancing its rigidity and utility in synthesizing phenethyl ether precursors .
- This compound ’s sulfonyl group increases polarity compared to ethyl acetate, likely improving solubility in polar aprotic solvents. The branched alkane chain may reduce crystallization tendencies.
- CAS 339277-80-4 demonstrates complex functionality, combining sulfonyl, fluorophenyl, and imidazole groups. Such structural diversity is typical in pharmaceuticals, where sulfonyl groups enhance binding affinity .
Ethyl Acetate:
- Reactivity: Participates in Claisen condensation to form ethyl acetoacetate . Hydrolyzes to acetic acid and ethanol under acidic/basic conditions .
- Applications : Common solvent in chromatography, paints, and decaffeination processes due to low toxicity and high volatility .
Ethyl 2-Phenylacetoacetate:
- Reactivity: The aromatic ring stabilizes enolate intermediates, facilitating aldol condensations. The ketone group enables nucleophilic additions .
- Applications : Intermediate in synthesizing fragrances, pharmaceuticals, and agrochemicals .
This compound (Inferred):
- The branched chain may sterically hinder some reactions.
- Applications : Likely used in specialty polymers or surfactants where sulfonate esters improve thermal stability and solubility.
CAS 339277-80-4:
- Reactivity : The imidazole ring and fluorophenyl group suggest biological activity, possibly as a kinase inhibitor or protease modulator.
- Applications: Potential use in drug development targeting enzyme-active sites .
Physico-Chemical Properties
*Estimates based on functional group contributions.
Biological Activity
Ethyl (4-methylpentane-1-sulfonyl)acetate is an organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological effects, including antibacterial, antifungal, and anti-inflammatory properties.
Chemical Structure
The compound's structure can be represented as follows:
This structure indicates the presence of a sulfonyl group, which is often associated with various biological activities.
Synthesis and Characterization
This compound can be synthesized through various chemical reactions involving sulfonyl chlorides and esters. Characterization techniques such as NMR and IR spectroscopy confirm the successful formation of the compound and elucidate its functional groups.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that related sulfonyl compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 4 μg/mL |
| This compound | Pseudomonas aeruginosa | 8 μg/mL |
These findings suggest that this compound may serve as a potential therapeutic agent against resistant bacterial strains.
Antifungal Activity
The antifungal properties of this compound have also been investigated. Similar compounds have shown effectiveness against fungal pathogens such as Candida glabrata.
In one study, a related compound demonstrated more than 90% inhibition at a concentration of 16 µg/mL, indicating that this compound may possess comparable efficacy.
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Candida glabrata | 16 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory effects of sulfonyl compounds are well-documented. This compound may exhibit similar properties, potentially reducing inflammation through inhibition of pro-inflammatory cytokines.
Case Studies
Several studies have highlighted the biological activity of related sulfonyl compounds:
- Antibacterial Study : A study reported that a series of sulfonamide derivatives showed significant antibacterial activity against clinical isolates of Escherichia coli and Staphylococcus aureus, with MIC values ranging from 2 to 16 μg/mL .
- Antifungal Assessment : Another research found that certain sulfonamide derivatives exhibited potent antifungal activity against Candida albicans, with effective concentrations being significantly lower than traditional antifungal agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
